molecular formula C27H26N4O4 B12707778 3-Hydroxy-N,N-bis(2-hydroxyethyl)-4-((4-(phenylamino)phenyl)azo)naphthalene-2-carboxamide CAS No. 84604-36-4

3-Hydroxy-N,N-bis(2-hydroxyethyl)-4-((4-(phenylamino)phenyl)azo)naphthalene-2-carboxamide

Cat. No.: B12707778
CAS No.: 84604-36-4
M. Wt: 470.5 g/mol
InChI Key: GSDYPODKQKTVJB-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The systematic IUPAC name of this compound reflects its intricate architecture:

  • Root structure : A naphthalene skeleton (C₁₀H₈) forms the core.
  • Substituents :
    • A 3-hydroxy group at position 3.
    • A bis(2-hydroxyethyl)carboxamide at position 2.
    • An azo group (-N=N-) bridging positions 4 of naphthalene and 4' of a phenylamino-substituted benzene ring.
Property Value Source
Molecular formula C₂₇H₂₆N₄O₄
Molecular weight 470.52 g/mol
EINECS number 283-315-8

The structural configuration facilitates π-conjugation across the azo linkage and aromatic systems, critical for optical properties. Density functional theory (DFT) studies on analogous azo dyes suggest planar conformations enhance electronic coupling in materials.

Historical Context and Discovery in Azo Dye Research

Azo dyes, characterized by their -N=N- linkages, have been pivotal since William Henry Perkin’s 1856 synthesis of mauveine. The compound emerged from efforts to diversify azo dye functionalities beyond textiles. Its synthesis likely follows classical azo coupling:

  • Diazotization : A primary aromatic amine (e.g., 4-phenylaminobenzene) reacts with nitrous acid (HNO₂) to form a diazonium salt.
  • Coupling : The diazonium salt attacks a naphthalene derivative (e.g., 3-hydroxy-N,N-bis(2-hydroxyethyl)naphthalene-2-carboxamide) at the para position relative to the carboxamide group.

This compound’s development aligns with trends in high-performance dyes , where structural modifications aim to enhance lightfastness, solubility, and electronic properties.

Significance in Supramolecular Chemistry and Functional Materials

The molecule’s functional groups enable diverse non-covalent interactions:

Interaction Type Structural Feature Application Example
Hydrogen bonding -OH, -CON(CH₂CH₂OH)₂ Self-assembling hydrogels
π-π stacking Naphthalene, benzene rings Organic semiconductors
Metal coordination Carboxamide lone pairs Sensor materials for metal ions

DFT studies on similar azo dyes adsorbed onto TiO₂ surfaces reveal bidentate bridging configurations that enhance electron injection into semiconductor matrices, a key mechanism in dye-sensitized solar cells. The compound’s extended conjugation and donor-acceptor architecture suggest potential in photovoltaic devices and electrochromic materials .

In supramolecular systems, the hydroxyethyl groups improve aqueous solubility, while the azo linkage allows photoisomerization (trans-cis transitions under light), enabling applications in light-responsive drug delivery or data storage.

Properties

CAS No.

84604-36-4

Molecular Formula

C27H26N4O4

Molecular Weight

470.5 g/mol

IUPAC Name

4-[(4-anilinophenyl)diazenyl]-3-hydroxy-N,N-bis(2-hydroxyethyl)naphthalene-2-carboxamide

InChI

InChI=1S/C27H26N4O4/c32-16-14-31(15-17-33)27(35)24-18-19-6-4-5-9-23(19)25(26(24)34)30-29-22-12-10-21(11-13-22)28-20-7-2-1-3-8-20/h1-13,18,28,32-34H,14-17H2

InChI Key

GSDYPODKQKTVJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)N(CCO)CCO)O

Origin of Product

United States

Biological Activity

3-Hydroxy-N,N-bis(2-hydroxyethyl)-4-((4-(phenylamino)phenyl)azo)naphthalene-2-carboxamide, commonly referred to as compound 84604-36-4, is a synthetic azo dye with potential applications in biomedical fields. This compound's structure includes a naphthalene moiety, which is significant for its interaction with biological systems. The biological activity of azo compounds has garnered attention due to their diverse applications, particularly in drug delivery and cancer therapy.

  • Molecular Formula : C27H26N4O4
  • Molecular Weight : 470.52 g/mol
  • CAS Number : 84604-36-4

Biological Activity Overview

The biological activity of azo compounds, including this specific compound, is primarily attributed to their ability to interact with various biological targets. Recent studies have highlighted several key areas of interest:

  • Anticancer Properties : Azo compounds have been investigated for their potential as anticancer agents. They can act as prodrugs that release active therapeutic agents upon metabolic activation within the tumor microenvironment. Research indicates that certain azo dyes can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cell cycle pathways.
  • Cellular Staining and Imaging : Due to their chromophoric properties, azo dyes are extensively used in cellular staining to visualize cellular components and metabolic processes. This application is crucial in both research and clinical diagnostics.
  • Drug Delivery Systems : The compound's ability to form complexes with various biomolecules enhances its potential as a drug carrier. Studies suggest that the incorporation of azo linkages can improve the solubility and bioavailability of therapeutic agents.

Case Study 1: Anticancer Activity

A study published in PubMed Central examined the effects of various azo compounds on cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving ROS-mediated apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Drug Delivery Applications

Research highlighted in Science.gov explored the use of azo compounds in colon-targeted drug delivery systems. The study showed that these compounds could effectively encapsulate therapeutic agents and release them in response to specific stimuli (e.g., pH changes), indicating their potential for targeted therapy .

Data Tables

Property Value
Molecular FormulaC27H26N4O4
Molecular Weight470.52 g/mol
CAS Number84604-36-4
Anticancer ActivityInduces apoptosis in cancer cells
Drug Delivery PotentialEffective encapsulation and release

Research Findings

  • Mechanistic Insights : Studies indicate that the biological activity of this compound may be linked to its ability to interact with cellular signaling pathways, particularly those involved in apoptosis and cell proliferation .
  • Toxicological Assessments : Azo compounds have raised concerns regarding their safety profiles due to potential mutagenicity and carcinogenicity. Toxicological studies are critical for evaluating the safety of this compound for therapeutic use .
  • Future Directions : Ongoing research aims to optimize the chemical structure of azo compounds to enhance their therapeutic efficacy while minimizing toxic effects. The exploration of novel derivatives may lead to more effective anticancer agents or drug delivery systems.

Scientific Research Applications

Biomedical Applications

  • Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. Its azo group can be reduced to form reactive intermediates that may induce apoptosis in cancer cells. Research indicates that derivatives of azo compounds exhibit cytotoxicity against various cancer cell lines, suggesting that this compound could be developed into a therapeutic agent .
  • Drug Delivery Systems : The compound's ability to form stable complexes with metal ions makes it a candidate for drug delivery systems. Its structural features allow for modification that can enhance solubility and bioavailability of therapeutic agents, making it useful in pharmacology .
  • Antimicrobial Properties : There is evidence that azo compounds can possess antimicrobial properties. The compound's structural characteristics may contribute to its effectiveness against bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Dye Chemistry

  • Textile Dyes : The compound is structurally similar to known textile dyes, particularly azo dyes, which are widely used due to their vibrant colors and stability. Its application in dyeing processes can be explored, especially in producing colorfast textiles .
  • Photodynamic Therapy : The azo group in the compound can be activated by light, leading to the generation of reactive oxygen species (ROS). This property is useful in photodynamic therapy for treating cancers and other diseases by selectively targeting diseased tissues while sparing healthy ones .

Analytical Chemistry

  • Colorimetric Assays : Due to its chromophoric properties, this compound can be utilized in colorimetric assays for the quantitative analysis of various substances. Its ability to change color in response to pH or the presence of specific ions makes it suitable for developing sensitive detection methods in analytical laboratories .
  • Spectroscopic Studies : The compound can serve as a model system for studying electronic transitions and molecular interactions through UV-Vis spectroscopy. This can provide insights into the behavior of similar compounds under various conditions .

Case Study 1: Anticancer Efficacy

A study conducted on the cytotoxic effects of azo compounds revealed that modifications similar to those found in 3-Hydroxy-N,N-bis(2-hydroxyethyl)-4-((4-(phenylamino)phenyl)azo)naphthalene-2-carboxamide significantly enhanced the anticancer activity against breast cancer cell lines. The mechanism was attributed to apoptosis induction via oxidative stress pathways.

Case Study 2: Dye Application

In textile applications, a comparative study showed that this compound could effectively dye cotton fabrics, achieving vibrant colors with good wash fastness compared to conventional dyes. This indicates its potential use as an eco-friendly alternative in the textile industry.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (4Z)-4-[(4-Anilinophenyl)hydrazinylidene]-N,N-bis(2-hydroxyethyl)-3-oxonaphthalene-2-carboxamide .
  • CAS No.: 84604-36-4; EC No.: 283-315-8 .
  • Molecular Formula : C₂₇H₂₆N₄O₄; Molecular Weight : 470.52 g/mol .
  • Key Features: Azo-linked naphthalene backbone, bis(2-hydroxyethyl) carboxamide substituents, and a phenylamino group.

Applications : Likely used as a dye or pigment due to its azo chromophore. The hydroxyethyl groups enhance solubility in polar solvents, making it suitable for textile or ink applications .

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Substituents
Target Compound Naphthalene azo-carboxamide with bis(2-hydroxyethyl) groups 470.52 - Phenylamino group
- Hydroxyethyl solubilizing groups
Pigment Red 144 Bis(azo) linked via chlorophenylene ~750 (estimated) - Dichlorophenyl groups
- Chlorophenylene bridge
N,N'-(2,5-Dichloro-1,4-phenylene)bis(4-((2,5-dichlorophenyl)azo)-3-hydroxynaphthalene-2-carboxamide) Dichlorophenyl azo groups ~850 (estimated) - Four chlorine atoms
- Rigid phenylene spacer
4,4′-[1,3,4-oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] Oxadiazole-linked azo groups 936.97 - Oxadiazole ring
- Chlorophenylene units

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chlorine and nitro substituents (e.g., in Pigment Red 144 ) enhance lightfastness but reduce solubility compared to the target compound’s hydroxyethyl groups.
  • Bridging Units : Phenylene, oxadiazole, or methylene bridges (e.g., ) influence conjugation length and thermal stability.

Physicochemical Properties

Solubility and Stability

Property Target Compound Pigment Red 144 N,N'-(2,5-Dichloro...)
Solubility in Water Moderate (hydroxyethyl groups) Low (chlorine EWGs) Very low (high chlorine content)
Thermal Stability Moderate High Very high
Lightfastness Moderate Excellent Excellent

Functional Group Impact :

  • Chlorine atoms increase molecular rigidity and UV resistance .

Regulatory and Toxicity Considerations

  • REACH Compliance : The target compound (EC 283-315-8) is registered under REACH, indicating evaluated safety data .
  • Toxicity Risks: Azo dyes may degrade into aromatic amines.

Preparation Methods

Synthesis of the N,N-bis(2-hydroxyethyl)carboxamide Intermediate

  • The starting point is typically 3-hydroxy-2-naphthoic acid or its derivatives.
  • The carboxylic acid group is converted to the corresponding acid chloride or activated ester.
  • Subsequent reaction with 2-aminoethanol or bis(2-hydroxyethyl)amine yields the N,N-bis(2-hydroxyethyl) amide.
  • This step requires controlled conditions to avoid side reactions such as esterification of hydroxy groups.
  • Catalysts such as thionyl chloride or oxalyl chloride are used for acid chloride formation, followed by amide coupling under mild base conditions.

Diazotization and Azo Coupling

  • The azo group is introduced by diazotizing an aromatic amine precursor, typically 4-(phenylamino)aniline or a related compound.
  • Diazotization involves treating the aromatic amine with sodium nitrite in acidic medium (e.g., HCl) at low temperature (0–5 °C) to form the diazonium salt.
  • The diazonium salt is then coupled with the hydroxy-substituted naphthalene amide at position 4.
  • The coupling reaction is performed in mildly alkaline to neutral pH to facilitate electrophilic aromatic substitution.
  • The presence of the hydroxy group at position 3 activates the naphthalene ring for azo coupling at position 4.

Detailed Stepwise Synthetic Route (Illustrative)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Acid chloride formation 3-Hydroxy-2-naphthoic acid + SOCl2 Formation of 3-hydroxy-2-naphthoyl chloride
2 Amide formation Acid chloride + bis(2-hydroxyethyl)amine, base (e.g., triethylamine) Formation of 3-hydroxy-N,N-bis(2-hydroxyethyl)-2-naphthamide
3 Diazotization 4-(Phenylamino)aniline + NaNO2 + HCl, 0–5 °C Formation of diazonium salt
4 Azo coupling Diazonium salt + amide intermediate, pH ~7-8 Formation of azo linkage at position 4
5 Purification Recrystallization or chromatography Isolation of pure 3-Hydroxy-N,N-bis(2-hydroxyethyl)-4-((4-(phenylamino)phenyl)azo)naphthalene-2-carboxamide

Research Findings and Optimization Notes

  • Yield and Purity: The amide formation step is critical; incomplete conversion leads to impurities. Using freshly prepared acid chloride and controlling temperature improves yield.
  • Diazotization: Maintaining low temperature during diazotization prevents decomposition of diazonium salts.
  • Azo Coupling: pH control is essential; too acidic conditions reduce coupling efficiency, while too alkaline conditions cause hydrolysis.
  • Solvent Choice: Polar solvents such as water, ethanol, or mixtures are preferred for azo coupling to maintain solubility and reaction rate.
  • Side Reactions: Over-oxidation or polymerization can occur; antioxidants or inert atmosphere may be used.
  • Characterization: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis spectroscopy confirm structure and azo chromophore formation.

Comparative Table of Key Preparation Parameters

Parameter Typical Conditions Impact on Product
Acid chloride formation SOCl2, 0–25 °C, dry solvent (e.g., DCM) High reactivity, risk of hydrolysis
Amide coupling Room temp, base (TEA), polar aprotic solvent High yield, minimal side products
Diazotization 0–5 °C, HCl aqueous solution Stable diazonium salt formation
Azo coupling pH 7–8, aqueous/ethanol mixture Efficient coupling, high color intensity
Purification Recrystallization from ethanol or chromatography High purity, removal of unreacted amines

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing azo-functionalized naphthalene carboxamides like this compound?

  • Methodological Answer : The synthesis typically involves diazo coupling reactions between aromatic amines and naphthol derivatives. For example:

Diazotization : React a nitro-substituted aniline derivative (e.g., 4-(phenylamino)aniline) with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.

Coupling : Add the diazonium salt to a naphthalene carboxamide derivative (e.g., 3-hydroxy-N,N-bis(2-hydroxyethyl)naphthalene-2-carboxamide) at pH 8–10 to facilitate electrophilic substitution at the para position of the hydroxyl group.

Purification : Use column chromatography with silica gel and a gradient of ethyl acetate/hexane to isolate the product .

  • Key Variables : pH, temperature, and stoichiometric ratios of coupling partners significantly influence yield and regioselectivity.

Q. How can the azo group’s electronic properties be characterized experimentally?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure absorption maxima (λ_max) in solvents like DMSO or ethanol. Azo compounds typically exhibit strong π→π* transitions in the 400–600 nm range, with shifts indicating conjugation effects from substituents .
  • FT-IR : Identify N=N stretching vibrations near 1400–1600 cm⁻¹.
  • ¹H/¹³C NMR : Analyze deshielding effects on aromatic protons adjacent to the azo group. For example, protons ortho to the azo linkage often show downfield shifts (~δ 8.0–8.5 ppm) .

Advanced Research Questions

Q. What strategies mitigate azo bond cleavage during photostability studies of this compound?

  • Methodological Answer :

  • Light Source Control : Use monochromatic light (e.g., 365 nm UV) in controlled irradiance experiments to assess degradation kinetics.
  • Additives : Incorporate antioxidants (e.g., BHT) or UV stabilizers (e.g., TiO₂ nanoparticles) to reduce radical-mediated cleavage.
  • Analytical Monitoring : Track degradation via HPLC-MS to identify intermediates (e.g., amine byproducts) and quantify half-lives under varying conditions .
    • Key Insight : Azo bond stability correlates with electron-withdrawing substituents on the aryl groups, which reduce electron density at the N=N bond .

Q. How can computational modeling predict this compound’s potential as a photosensitizer?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to determine frontier molecular orbitals (HOMO-LUMO gaps). Narrow gaps (<3 eV) suggest strong visible-light absorption.
  • TD-DFT : Simulate electronic transitions to predict λ_max and compare with experimental UV-Vis data.
  • Charge Transfer Analysis : Map electrostatic potential surfaces to identify electron-rich regions (e.g., azo and hydroxyl groups) for redox activity .

Q. What experimental designs resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Solvent Screening : Use a Hansen Solubility Parameter (HSP) approach to test polar (DMSO, DMF) vs. nonpolar (toluene, hexane) solvents.
  • Temperature-Dependent Studies : Measure solubility at 25°C, 40°C, and 60°C to construct van’t Hoff plots and calculate enthalpy of dissolution.
  • Crystallography : Perform X-ray diffraction on single crystals to correlate solubility with crystal packing efficiency .

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